N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide

CAS No.: 5448-92-0

Cat. No.: VC17021616

Molecular Formula: C16H17N3O4S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5448-92-0 |

|---|---|

| Molecular Formula | C16H17N3O4S |

| Molecular Weight | 347.4 g/mol |

| IUPAC Name | N-[4-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide |

| Standard InChI | InChI=1S/C16H17N3O4S/c1-12(20)18-14-5-9-16(10-6-14)24(21,22)19-17-11-13-3-7-15(23-2)8-4-13/h3-11,19H,1-2H3,(H,18,20)/b17-11+ |

| Standard InChI Key | NZKDTENZNUIZTQ-GZTJUZNOSA-N |

| Isomeric SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Features

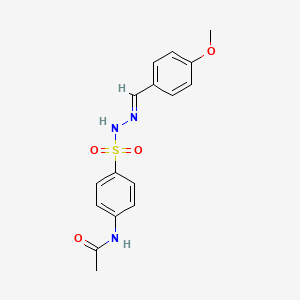

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide (molecular formula C₁₆H₁₆N₃O₄S) belongs to the aryl sulfonyl hydrazone class, characterized by a central hydrazone (–NH–N=CH–) bridge linking a 4-methoxybenzylidene moiety to a sulfonamide-bearing acetamide group. The methoxy substituent at the para position of the benzylidene ring enhances electronic delocalization, influencing both reactivity and biological interactions .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Weight | 341.38 g/mol |

| IUPAC Name | N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide |

| Functional Groups | Sulfonyl (–SO₂–), hydrazone (–NH–N=CH–), acetamide (–NHCOCH₃), methoxy (–OCH₃) |

Synthesis and Optimization

Reaction Pathway

The compound is synthesized through a two-step protocol :

-

Sulfonation of N-phenylacetamide: Chlorosulfonic acid reacts with N-phenylacetamide at 0–70°C to form 4-acetamidobenzenesulfonyl chloride, followed by hydrazine hydrate treatment to yield N-(4-(hydrazinylsulfonyl)phenyl)acetamide.

-

Condensation with 4-methoxybenzaldehyde: The hydrazine intermediate reacts with 4-methoxybenzaldehyde in ethanol under acidic (glacial acetic acid) reflux conditions, forming the hydrazone linkage.

Key Parameters:

-

Solvent: Absolute ethanol (15 mL)

-

Catalyst: Glacial acetic acid (2–3 drops)

-

Reaction Time: 3 hours (reflux)

Purification and Crystallization

The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol to achieve a purity >95% (monitored by TLC using hexane:ethyl acetate, 8:2). The crystalline form exhibits a sharp melting point (181–182°C), indicative of high purity .

Spectral Characterization

Infrared (IR) Spectroscopy

IR spectra confirm critical functional groups (Table 2) :

Table 2: IR Spectral Assignments

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 1680 | ν(C=N) of hydrazone |

| 1677 | ν(C=O) of acetamide |

| 1351, 1157 | νasym(SO₂), νsym(SO₂) |

| 3275 | ν(N–H) of sulfonamide and acetamide |

| 1039, 1257 | ν(C–O–C) of methoxy group |

¹H Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d₆) data (δ, ppm) :

-

2.07 (s, 3H): Methyl protons of acetamide (–COCH₃).

-

3.93 (s, 3H): Methoxy (–OCH₃) protons.

-

7.22–7.97 (m, 8H): Aromatic protons of phenyl and benzylidene rings.

-

8.73 (s, 1H): Imine (–CH=N–) proton.

-

10.30 (s, 1H) and 11.41 (s, 1H): N–H protons of acetamide and sulfonamide.

The absence of aldehyde proton signals (δ 9–10 ppm) confirms complete condensation.

Physicochemical Properties

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 181–182°C |

| Solubility | Slightly soluble in ethanol; insoluble in water |

| LogP | ~2.5 (predicted) |

| Stability | Stable at room temperature; hydrolyzes under strong acidic/basic conditions |

Comparative Analysis with Analogues

Table 4: Activity Comparison of Sulfonyl Hydrazones

| Compound | Substituent | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |

|---|---|---|---|

| IIe (4-OCH₃) | 4-methoxy | 12 ± 0.5 | 14 ± 0.7 |

| IIb (4-Cl) | 4-chloro | 15 ± 0.3 | 10 ± 0.4 |

| IIc (4-OH) | 4-hydroxy | 10 ± 0.6 | 16 ± 0.5 |

The 4-methoxy derivative (IIe) shows balanced antibacterial-fungal activity, whereas chloro and hydroxy analogs exhibit selectivity toward specific pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume